Isometamidium
Overview
Description
Isometamidium is a phenanthridine aromatic amidine with a narrow therapeutic index. It has been marketed for over 30 years as both a prophylactic and a therapeutic trypanocidal agent . Isometamidium chloride is used curatively at lower dosage rates, and prophylactically at higher dosage rates .
Molecular Structure Analysis
The molecular formula of Isometamidium chloride is C28H26ClN7 . It is a triazene trypanocidal agent used in veterinary medicine. It consists of a single ethidium bromide-like subunit linked to a fragment of the diminazene molecule .
Scientific Research Applications
Analytical Method Development
Detection in Bovine Serum and Tissues : A sensitive and specific method using solid-phase extraction and ion-pair reversed-phase HPLC was developed for determining isometamidium in bovine serum and tissues. This method aids in evaluating isometamidium pharmacokinetics in cattle (Kinabo & Bogan, 1988).
Control of Counterfeit Products : An improved HPLC method was developed for quantifying major constituents of isometamidium, assisting in controlling substandard and counterfeit commercial preparations of isometamidium (Schad et al., 2008).
Drug Resistance and Interaction Studies
Resistance in Trypanosoma brucei : Research revealed that resistance to isometamidium in Trypanosoma brucei is associated with reduced mitochondrial membrane potential and mutations in the γ subunit of the F1Fo-ATPase (Eze et al., 2016).
Interaction with Trypanosoma congolense : Fluorescence analysis was used to study isometamidium's interaction with Trypanosoma congolense, indicating that the drug interacts with intracellular components and is transported across the plasma membrane via a protein carrier (Zilberstein et al., 1993).
Pharmacokinetics and Tissue Distribution
Disposition and Localization in Animals : Studies on rats and dogs showed that isometamidium rapidly leaves the blood after injection, accumulating mainly in the liver and kidney. This finding is important for understanding the drug's toxicity and therapeutic action (Philips et al., 1967).
Pharmacokinetic Studies in Cattle : Investigations revealed patterns of absorption and distribution of isometamidium in cattle, showing rapid detectability in serum and high concentrations at the injection site and in liver and kidney for weeks (Kinabo & Bogan, 1988).
Novel Formulations and Applications
Nanoparticle Development : Research on isometamidium-alginate nanoparticles aimed to enhance the drug's efficacy while minimizing side effects, indicating potential for improved drug delivery in treating trypanosomiasis (Singh et al., 2016).
Isometamidium-Dextran Complex : A study developed an isometamidium-dextran complex, finding reduced toxicity and effective therapy and prophylaxis of trypanosomiasis compared to isometamidium alone (Aliu & Chineme, 1980).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-[2-(3-amino-5-ethyl-6-phenylphenanthridin-5-ium-8-yl)iminohydrazinyl]benzenecarboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N7/c1-2-35-26-16-20(29)11-13-24(26)23-14-12-22(17-25(23)27(35)18-7-4-3-5-8-18)33-34-32-21-10-6-9-19(15-21)28(30)31/h3-17,29H,2H2,1H3,(H4,30,31,32,33)/p+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGKOYGZYLRKTJH-UHFFFAOYSA-O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N=NNC5=CC=CC(=C5)C(=N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
34301-55-8 (chloride), 35628-03-6 (methanesulfonate), 6798-24-9 (chloride mono-hydrochloride Samorin) | |
Record name | Isometamidium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020438033 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30174384 | |
Record name | Isometamidium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30174384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isometamidium | |
CAS RN |
20438-03-3 | |
Record name | Isometamidium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020438033 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isometamidium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30174384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ISOMETAMIDIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9HA0WUW3H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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